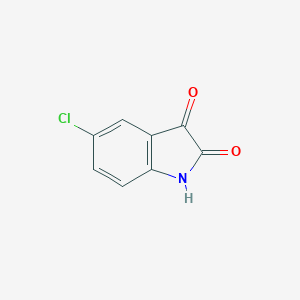

5-Chloroisatin

Vue d'ensemble

Description

La 5-chloro-1H-indole-2,3-dione est un dérivé de l'indole, un système hétérocyclique important dans les produits naturels et les médicaments. Les indoles jouent un rôle crucial en biologie cellulaire et sont connus pour leurs diverses activités biologiques, notamment leurs propriétés anticancéreuses, antivirales et antimicrobiennes . Le composé 5-chloro-1H-indole-2,3-dione est particulièrement reconnu pour son potentiel dans les applications chimiothérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5-chloro-1H-indole-2,3-dione implique généralement la chloration de l'indole-2,3-dione (isatine). Une méthode courante consiste à utiliser des agents chlorants tels que l'oxychlorure de phosphore (POCl3) ou le chlorure de thionyle (SOCl2) dans des conditions contrôlées . La réaction est généralement réalisée dans un solvant inerte comme le dichlorométhane à basse température afin d'éviter la surchloration et d'assurer un rendement élevé.

Méthodes de production industrielle

La production industrielle de la 5-chloro-1H-indole-2,3-dione suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela comprend un contrôle précis de la température, du temps de réaction et l'utilisation de réactifs de haute pureté. Le produit final est souvent purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La 5-chloro-1H-indole-2,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former les quinones correspondantes.

Réduction : Les réactions de réduction peuvent la convertir en dérivés de la 5-chloroindoline.

Substitution : Les réactions de substitution électrophile sont courantes, où l'atome de chlore peut être remplacé par d'autres substituants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Principaux produits formés

Oxydation : Formation de quinones.

Réduction : Formation de dérivés de la 5-chloroindoline.

Substitution : Formation de divers dérivés indoliques substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

La 5-chloro-1H-indole-2,3-dione a un large éventail d'applications dans la recherche scientifique :

Biologie : Étudiée pour son rôle dans les voies de signalisation cellulaire et en tant qu'agent anticancéreux potentiel.

Médecine : Enquête sur ses propriétés antivirales et antimicrobiennes.

Industrie : Utilisée dans la production de colorants et de pigments en raison de ses propriétés chromophores.

Mécanisme d'action

Le mécanisme d'action de la 5-chloro-1H-indole-2,3-dione implique son interaction avec diverses cibles moléculaires :

Cibles moléculaires : Elle cible les enzymes et les récepteurs impliqués dans la prolifération cellulaire et l'apoptose.

Voies impliquées : Elle module les voies de signalisation telles que la voie MAPK/ERK, conduisant à l'inhibition de la croissance des cellules cancéreuses et à l'induction de l'apoptose.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Chloroisatin has been extensively studied for its pharmacological properties. It serves as a precursor for synthesizing various biologically active compounds, including:

- Antibacterial Agents : Derivatives of this compound have shown promising antibacterial activity. A study demonstrated the synthesis of 1,2,3-triazole derivatives from this compound, which exhibited significant antibacterial properties against several strains of bacteria .

- Anticonvulsant Activity : Research indicates that certain derivatives of this compound possess anticonvulsant effects. The muscle relaxant properties were evaluated using isolated rabbit jejunum models, showing concentration-dependent relaxation effects .

- Anticancer Activity : Some studies have reported the anticancer potential of this compound derivatives. The compound has been linked to inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Several derivatives have demonstrated the ability to reduce inflammation in experimental models .

Synthesis and Derivative Development

The synthesis of this compound derivatives is a focal point in research due to their enhanced biological activities compared to the parent compound. Notable synthetic approaches include:

- Cycloaddition Reactions : The synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloadditions has been reported. These reactions utilize non-catalyzed thermal activation methods to create new compounds with improved biological profiles .

- Thiosemicarbazone Formation : The creation of thiosemicarbazone derivatives from this compound has been explored for their potential insecticidal properties against agricultural pests .

Material Science Applications

Beyond medicinal chemistry, this compound and its derivatives have applications in material science:

- Corrosion Inhibitors : Research has shown that certain derivatives can act as effective organic inhibitors of corrosion in acidic environments. Electrochemical studies reveal that these compounds can significantly reduce corrosion rates in metal substrates exposed to corrosive media .

- Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its derivatives can be tailored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics .

Case Study 1: Muscle Relaxant Effects

A study conducted on the myorelaxant activity of new derivatives synthesized from this compound showed that these compounds could significantly inhibit spontaneous contractions in isolated rabbit jejunum tissues. The results indicated a concentration-dependent effect with nearly complete inhibition at higher concentrations .

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing triazole derivatives from this compound and assessing their antimicrobial efficacy against various pathogens. The findings revealed that several synthesized compounds displayed notable antibacterial activity, suggesting potential therapeutic uses in treating infections .

| Application Area | Activity Type | Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial | Significant activity against bacterial strains |

| Anticonvulsant | Muscle relaxant effects observed in animal models | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Material Science | Corrosion Inhibition | Effective at reducing corrosion rates |

| Organic Electronics | Favorable charge transport properties |

Mécanisme D'action

The mechanism of action of 5-chloro-1H-indole-2,3-dione involves its interaction with various molecular targets:

Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis.

Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparaison Avec Des Composés Similaires

Composés similaires

5-chloroindoline-2,3-dione : Structure similaire mais diffère par sa réactivité et ses applications.

Isatine (1H-indole-2,3-dione) : Manque le substituant chlore, ce qui conduit à des activités biologiques et une réactivité chimique différentes.

Unicité

La 5-chloro-1H-indole-2,3-dione est unique en raison de la présence de l'atome de chlore, qui améliore sa réactivité et son activité biologique. Cela en fait un composé précieux en chimie médicinale pour développer de nouveaux agents thérapeutiques .

Activité Biologique

5-Chloroisatin, a derivative of isatin, has garnered attention due to its diverse biological activities. This compound is characterized by its potential as an anticancer, antibacterial, antifungal, and muscle relaxant agent. The following sections provide an overview of the biological activities associated with this compound, supported by research findings and data tables.

Anticancer Activity

This compound and its derivatives have shown significant cytotoxic effects against various cancer cell lines. A study evaluated the in vitro cytotoxicity of this compound-based Schiff base ligands and their metal complexes. The results indicated that these complexes exhibited superior antiproliferative activity compared to the free ligands. Specifically, metal complexes derived from this compound linked to benzothiazole showed IC50 values less than 2.80 μM against MCF7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma) cell lines .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Free Ligand L(1) | MCF7 | >10 |

| Free Ligand L(2) | HeLa | >10 |

| Metal Complex [Cu(L(1))2]Cl2 | MCF7 | <2.80 |

| Metal Complex [Zn(L(1))2] | HepG2 | <2.80 |

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied due to rising antibiotic resistance. In a recent study, various derivatives were synthesized and tested against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 5 mg/mL against gram-positive bacteria, while showing lesser efficacy against gram-negative strains .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 5 |

| Compound 2 | Escherichia coli | 5 |

| Compound 3 | Pseudomonas aeruginosa | Resistant |

Muscle Relaxant Effects

Research has also explored the muscle relaxant effects of compounds derived from this compound. One study found that several derivatives significantly reduced spontaneous contractions in isolated rabbit jejunum in a concentration-dependent manner. The most effective compounds demonstrated nearly complete inhibition at higher concentrations .

Table 3: Muscle Relaxant Effects of this compound Derivatives

| Compound | Concentration (mg/mL) | % Contraction Inhibition |

|---|---|---|

| Compound A | 0.1 | 97 |

| Compound B | 0.5 | 75 |

| Compound C | 1.0 | ~100 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells by modulating pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

- Antibacterial Mechanism : Its antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Muscle Relaxation Mechanism : The muscle relaxant effects are linked to alterations in calcium ion dynamics within smooth muscle cells.

Propriétés

IUPAC Name |

5-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDJYQWGFIBCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170111 | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17630-76-1 | |

| Record name | 5-Chloroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17630-76-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.